REACTION_CXSMILES
|
[C:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)[C:5]#[N:6])(=O)[CH3:2].[CH3:14][NH:15][NH2:16]>C(O)C>[NH2:6][C:5]1[N:15]([CH3:14])[N:16]=[C:1]([CH3:2])[C:4]=1[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
65.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C#N)C1=CC=C(C=C1)F
|
Name
|
methylhydrazine
|
Quantity
|
30.9 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
320 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C)C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |